

(-)-1,4-Di-O-benzyl-L-threitol chemical structure

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Compound of Interest

Compound Name: (-)-1,4-Di-O-benzyl-L-threitol

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An In-depth Technical Guide to (-)-1,4-Di-O-benzyl-L-threitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(-)-1,4-Di-O-benzyl-L-threitol**, a significant chiral building block in organic synthesis. The document details its chemical structure, properties, synthesis, and applications, with a focus on its relevance to drug development and biomedical research.

Chemical Structure and Properties

(-)-1,4-Di-O-benzyl-L-threitol, a derivative of the four-carbon sugar alcohol L-threitol, is a homochiral compound utilized in asymmetric synthesis.^[1] Its structure incorporates two benzyl ether groups, which are crucial for its utility as a protected chiral intermediate.

Below is a diagram representing the chemical structure of **(-)-1,4-Di-O-benzyl-L-threitol**.

Caption: Chemical structure of **(-)-1,4-Di-O-benzyl-L-threitol**.

Physicochemical Properties and Identifiers

The following tables summarize the key physicochemical properties and chemical identifiers for **(-)-1,4-Di-O-benzyl-L-threitol**.

Property	Value	Reference
Molecular Formula	C18H22O4	[1][2]
Molecular Weight	302.36 g/mol	[1][2]
Appearance	White to Almost white powder to crystal	[3][4]
Melting Point	56.0 to 59.0 °C	[3][4]
Optical Rotation	-6.0 to -6.5 deg (C=5, CHCl3)	[3][4]
Purity	>98.0% (GC)	[3][4]

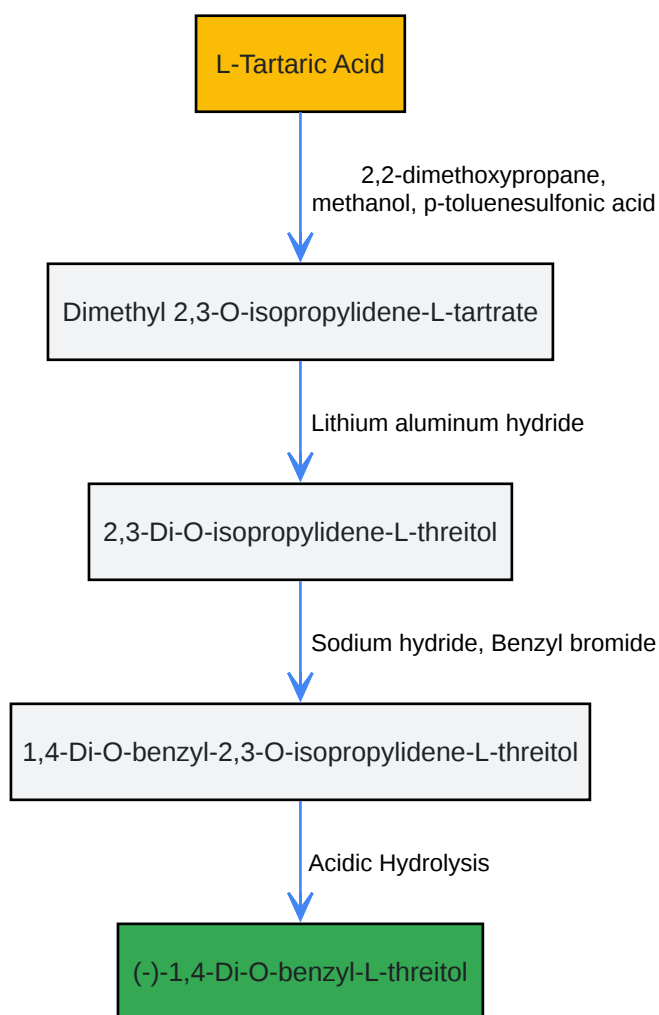
Identifier	Type	Value
IUPAC Name	(2S,3S)-1,4-bis(phenylmethoxy)butane-2,3-diol	
CAS Number	17401-06-8	
PubChem CID	7018858	
Canonical SMILES	<chem>C1=CC=C(C=C1)COC--INVALID-LINK--O">C@@HO</chem>	
InChI	InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m0/s1	
InChIKey	YAVAVQDYJARRAU-ROUUACIJSJSA-N	

Synthesis

(-)-1,4-Di-O-benzyl-L-threitol can be synthesized from L-tartaric acid.[1] The synthesis involves the protection of the diol functionality of L-threitol, which is derived from L-tartaric acid,

with benzyl groups. A general synthetic approach for related threitol derivatives starts with the commercially available reduced form of tartaric acid.[5]

The following diagram illustrates a potential synthetic pathway.



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Caption: A potential synthetic pathway for **(-)-1,4-Di-O-benzyl-L-threitol**.

Experimental Protocol: Synthesis of a Threitol-Derived Chiral Auxiliary

The following multi-step protocol, adapted for the synthesis of a related chiral auxiliary, provides a framework for the synthesis of **(-)-1,4-Di-O-benzyl-L-threitol**. [5]

Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate

- A mixture of L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol) is warmed on a steam bath until a homogeneous solution is obtained.[\[5\]](#)
- Additional 2,2-dimethoxypropane (95 mL) and cyclohexane (450 mL) are added, and the mixture is heated to reflux to remove the azeotropes.[\[5\]](#)
- After cooling, anhydrous potassium carbonate is added, and the volatile material is removed under reduced pressure.[\[5\]](#)
- The residue is fractionally distilled under vacuum to yield the product.[\[5\]](#)

Step 2: Synthesis of 2,3-Di-O-isopropylidene-L-threitol

- Lithium aluminum hydride is suspended in diethyl ether, and a solution of dimethyl 2,3-O-isopropylidene-L-tartrate in diethyl ether is added dropwise over 2 hours.[\[5\]](#)
- The mixture is refluxed for an additional 3 hours, then cooled and cautiously treated with water and sodium hydroxide solution.[\[5\]](#)
- The resulting solid is filtered off, and the filtrate is dried and concentrated to give the crude product, which is then distilled under vacuum.[\[5\]](#)

Step 3: Synthesis of 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol

- Sodium hydride is washed with hexanes to remove the oil, and then tetrahydrofuran is added.[\[5\]](#)
- A solution of 2,3-di-O-isopropylidene-L-threitol in tetrahydrofuran is added, followed by benzyl bromide.
- The reaction mixture is stirred until the reaction is complete, followed by quenching, extraction, and purification to yield the benzylated product.

Step 4: Deprotection to yield **(-)-1,4-Di-O-benzyl-L-threitol**

- The isopropylidene protecting group is removed under acidic conditions to yield the final product, **(-)-1,4-Di-O-benzyl-L-threitol**.

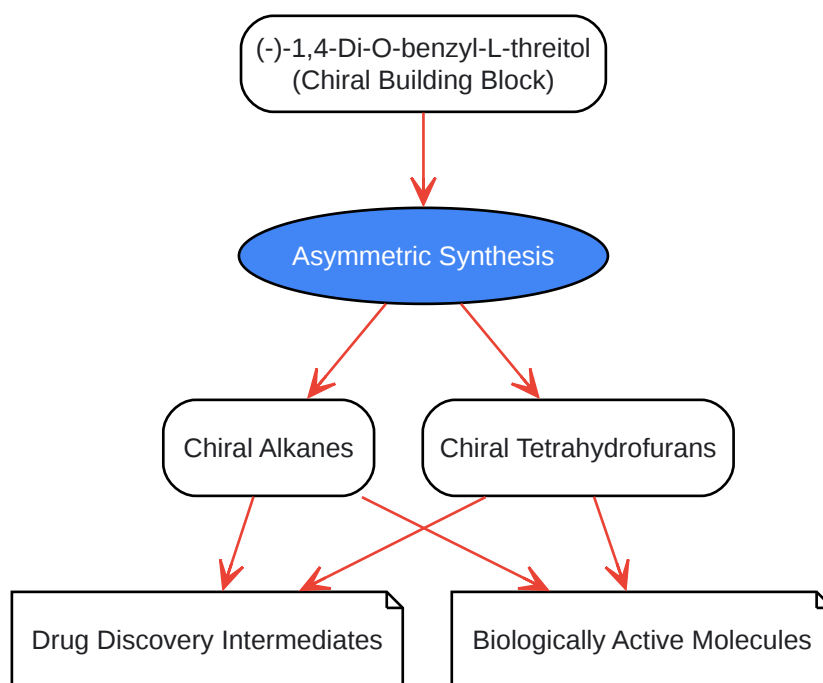
Applications in Research and Drug Development

L-threitol and its derivatives are valuable chiral building blocks in organic synthesis.[5][6]

(-)-1,4-Di-O-benzyl-L-threitol is specifically used for the asymmetric synthesis of alkanes and tetrahydrofurans without the need for chiral reagents or catalysts.[1]

The broader class of threitol derivatives has been investigated for various biological activities, including antimicrobial and anticancer properties.[5] L-Threitol itself serves as a key intermediate in the synthesis of pharmaceuticals, particularly antiviral agents.[6] It is also a precursor for the anticancer drug tributyrate and is used in immunological research to synthesize molecules that stimulate invariant Natural Killer T (iNKT) cells.[7]

The following diagram illustrates the role of **(-)-1,4-Di-O-benzyl-L-threitol** as a chiral building block.



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Caption: Role as a chiral building block in asymmetric synthesis.

In conclusion, **(-)-1,4-Di-O-benzyl-L-threitol** is a valuable and versatile chiral intermediate. Its well-defined stereochemistry makes it a crucial starting material for the enantioselective synthesis of complex molecules, which is of high importance in the field of drug development. The methodologies for its synthesis are established, and its applications continue to be explored in various areas of chemical and biomedical research.

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